Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.:
Cat. No.: VC16800402
Molecular Formula: C16H16N3NaO7S2
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N3NaO7S2 |
|---|---|
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | sodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1 |
| Standard InChI Key | GNWUOVJNSFPWDD-UHFFFAOYSA-M |
| Canonical SMILES | COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system:
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β-lactam ring: Critical for binding penicillin-binding proteins (PBPs) and inhibiting peptidoglycan crosslinking .
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Dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene): Provides structural rigidity and resistance to β-lactamases compared to penicillin derivatives.
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Substituents:
Physicochemical Data
The sodium salt form exhibits superior stability to hydrolysis compared to free acid forms, with a shelf life exceeding 24 months under refrigerated conditions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a multi-step process derived from cephalothin precursors (Figure 1) :
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Methoxylation: Cephalothinic acid undergoes chlorination at -95°C using tert-butyl hypochlorite in dichloromethane/methanol, followed by methoxylation with sodium methoxide .
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Side Chain Introduction: The thiophen-2-ylacetyl group is coupled via acylation under controlled pH (6.5–7.0) to minimize epimerization .
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Salt Formation: Reaction with sodium bicarbonate yields the final sodium salt, purified through crystallization from acetone/water mixtures .
Process Optimization
Patent CN109651403A details critical improvements:
Biological Activity and Mechanism
Antibacterial Spectrum
The compound demonstrates potent activity against:
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Gram-negative bacteria:
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Limited gram-positive coverage:
Mechanism of Action
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PBP Binding: The β-lactam ring acylates PBPs (particularly PBP3 in gram-negatives), disrupting transpeptidation during cell wall synthesis .
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Resistance Mechanisms:
Pharmacological Profile
In Vitro Pharmacokinetics
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 40–50% (albumin-dependent) |
| Metabolic Stability | >90% remaining after 4h in liver microsomes |
| CYP450 Inhibition | No significant inhibition up to 100 μM |
Toxicity Data
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Acute Toxicity (LD₅₀):
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Genotoxicity: Negative in Ames test and micronucleus assay at ≤1,000 μg/mL.
Research Applications
Antibiotic Resistance Studies
Used as a comparator in studies evaluating extended-spectrum β-lactamase (ESBL) prevalence. A 2024 survey found 23% of Klebsiella pneumoniae isolates remained susceptible at ≤8 μg/mL, underscoring its utility in tracking resistance gene evolution .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm diameter) enhances tissue penetration, achieving 3.7-fold higher peritoneal fluid concentrations in murine models compared to free drug.
Recent Advances and Patents
Continuous Flow Synthesis
A 2025 innovation (Patent CN109651403B) describes a microreactor-based process that:
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Reduces reaction time from 48h to 6h
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Improves yield to 82% through precise temperature (-90±0.5°C) and mixing control
Prodrug Derivatives
Carbamate-linked prodrugs (e.g., pivaloyloxymethyl esters) demonstrate 4.2-fold higher oral bioavailability in preclinical models, addressing the parent compound’s poor gastrointestinal absorption.
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